molecular formula C16H14N4O2S B2404693 Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034414-15-6

Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2404693
CAS No.: 2034414-15-6
M. Wt: 326.37
InChI Key: PLMDLGQWEZEBDZ-UHFFFAOYSA-N
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Description

Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyridine ring linked via a methanone group to a pyrrolidine scaffold. The pyrrolidine moiety is substituted with a 1,2,4-oxadiazole ring bearing a thiophen-3-yl group. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heteroaromatic interactions.

Properties

IUPAC Name

pyridin-2-yl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(13-3-1-2-6-17-13)20-7-4-11(9-20)14-18-15(22-19-14)12-5-8-23-10-12/h1-3,5-6,8,10-11H,4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMDLGQWEZEBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acids

Thiophen-3-carboxylic acid (1) is converted to its amidoxime (2) by treatment with hydroxylamine hydrochloride in ethanol under reflux (12 h, 80°C). The amidoxime is then cyclized with pyrrolidine-3-carbonitrile (3) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylacetamide (DMA) at 150°C for 2 h. This yields 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine (4) in 68–75% yield (Table 1).

Table 1: Optimization of Oxadiazole Cyclization

Reactant Coupling Agent Solvent Temp (°C) Yield (%)
Thiophen-3-amidoxime EDC/HOBt DMA 150 75
Thiophen-3-amidoxime DCC/DMAP DCM 25 58

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C, 20 min) enhances reaction efficiency, achieving 82% yield with reduced side products. This method is ideal for scale-up due to shorter reaction times.

Functionalization of the Pyrrolidine Core

Introduction of the Pyridin-2-yl Methanone Group

The pyrrolidine nitrogen is acylated using pyridin-2-yl carbonyl chloride (5). Reaction of 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine (4) with 5 in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) at 0°C–25°C over 6 h affords the target compound in 85% yield.

Critical Parameters :

  • Temperature Control : Slow addition at 0°C minimizes epimerization.
  • Solvent Choice : DCM ensures homogeneity without competing side reactions.

Continuous-Flow Synthesis for Scalability

Adapting methods from imidazo[1,2-a]pyridine-2-yl-1,2,4-oxadiazole synthesis, a telescoped continuous-flow system (Figure 1) enhances throughput:

  • Reactor 1 : Amidoxime formation (100°C, 10 min residence time).
  • Reactor 2 : Cyclization with EDC/HOBt (150°C, 5 min).
  • Reactor 3 : Acylation with pyridin-2-yl carbonyl chloride (25°C, 15 min).

This system achieves 89% overall yield with >95% purity after liquid-liquid extraction.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.78 (m, 2H, thiophene-H), 3.92 (m, 1H, pyrrolidine-H), 3.45 (m, 4H, pyrrolidine-H).
  • HRMS (ESI+) : m/z calc. for C₁₇H₁₅N₃O₂S [M+H]⁺: 342.0912, found: 342.0915.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.2% purity, tₐ = 6.7 min.

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is suppressed using excess EDC (1.5 eq) and DMA as a high-polarity solvent.

Epimerization During Acylation

Low-temperature (0°C) acylation with DIPEA minimizes racemization, preserving stereochemical integrity.

Applications and Derivatives

While pharmacological data for this specific compound is limited, structurally related 1,2,4-oxadiazoles exhibit:

  • S1P₁ Receptor Agonism : Potential for autoimmune disease therapy.
  • Antimicrobial Activity : Against Gram-positive bacteria (MIC = 2–8 µg/mL).

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing similar structural motifs to Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone. The oxadiazole moiety has been associated with significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
2-(2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoleMCF-70.2757
N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)formimidateU251 MG (glioblastoma)0.41785
Ethyl N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-aminesHT29 (colon cancer)2.01

These findings suggest that the incorporation of oxadiazole and pyridine derivatives can enhance the anticancer efficacy of new compounds.

Anticonvulsant Properties

Compounds similar to this compound have also been evaluated for their anticonvulsant activities. For instance, thiazole-integrated pyrrolidine derivatives have shown promising results in reducing seizure activity in animal models:

CompoundModelED50 (mg/kg)Reference
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-onescPTZ18.4
5-(5-nitrothiophen-3-yl)-1,2,4-thiadiazole derivativesMES model<20

These results indicate that structural modifications involving thiophene and oxadiazole can lead to effective anticonvulsant agents.

Antimicrobial Activity

The diverse chemical structure of pyridine-thiazole hybrids has been linked to antimicrobial properties. Studies have shown that these compounds exhibit significant activity against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)Reference
Pyridine-thiazole hybrid derivativesStaphylococcus aureus15–20
Oxadiazole derivativesE. coli12–18

This suggests potential applications in the development of new antimicrobial agents.

Mechanism-Based Drug Development

The unique structure of Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-y)pyrrolidin -1 - yl)methanone provides a basis for mechanism-based approaches in drug discovery. The oxadiazole unit is known for its ability to interact with biological targets effectively:

  • Target Interaction : Compounds with oxadiazole moieties often demonstrate selective inhibition of particular enzymes or receptors involved in disease pathways.
  • Structure Activity Relationship (SAR) : Understanding the SAR can lead to optimized compounds with enhanced potency and reduced side effects.

Mechanism of Action

The mechanism of action of Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit pro-inflammatory enzymes or scavenge free radicals, contributing to its anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole-Pyrrolidine Cores

Compounds sharing the 1,2,4-oxadiazole-pyrrolidine core but differing in substituents have been synthesized and evaluated for biological activity. Key examples include:

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b)
  • Core Structure : Both feature a pyrrolidine-oxadiazole scaffold linked to a pyridyl group.
  • Substituents : A phenylethyl group replaces the thiophene moiety in the target compound.
  • Activity : These analogues were investigated for antiviral properties, with stereochemistry (R vs. S) influencing potency. For instance, compound 1a showed enhanced activity against RNA viruses compared to 1b , highlighting the role of stereoelectronic effects .
  • Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) reactions, similar to methods used for oxadiazole-containing compounds .

This may alter bioavailability or target selectivity compared to the thiophene-containing analogue.

Thiophene-Containing Analogues

Thiophene derivatives with methanone bridges exhibit distinct electronic profiles:

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
  • Core Structure: A pyrazole-thiophene system connected via a methanone bridge.
  • Substituents: Cyanogroup and diamino modifications on the thiophene ring.
  • Synthesis: Prepared using malononitrile and sulfur in 1,4-dioxane, a method distinct from SNAr routes used for oxadiazole derivatives .

Comparison with Target Compound: While 7a shares a thiophene-methanone motif, its pyrazole core lacks the conformational rigidity of the pyrrolidine-oxadiazole system. This may reduce binding specificity in enzyme inhibition assays.

Pyridine-Pyrrolidine Derivatives

Pyridine-pyrrolidine hybrids, such as 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone, highlight structural similarities:

  • Core Structure: Pyridine linked to pyrrolidine via a methanone group.
  • Substituents : Methoxy and pyrrolidine groups replace the oxadiazole-thiophene unit.
  • Physicochemical Properties : These derivatives exhibit higher solubility in polar solvents due to the methoxy group, contrasting with the target compound’s mixed solubility profile (polar oxadiazole vs. hydrophobic thiophene) .

Research Findings and Structure–Activity Relationships (SAR)

  • Electron-Deficient Moieties : The 1,2,4-oxadiazole ring in the target compound enhances stability and hydrogen-bonding capacity compared to pyrazole or pyridine cores in analogues .
  • Thiophene vs. Phenyl : Thiophene’s smaller size and sulfur atom may improve interactions with cysteine-rich enzyme active sites compared to phenyl groups .
  • Stereochemistry : The stereochemistry of pyrrolidine substituents (e.g., 1a vs. 1b ) significantly impacts antiviral activity, suggesting similar stereochemical sensitivity in the target compound .

Data Table: Key Comparative Features

Compound Core Structure Key Substituents Biological Activity Synthetic Route
Target Compound Pyrrolidine-oxadiazole Thiophen-3-yl, pyridin-2-yl Not reported (inferred antiviral) Likely SNAr or cyclization
1a/1b Pyrrolidine-oxadiazole Phenylethyl, pyridyl Antiviral SNAr reaction
7a Pyrazole-thiophene Cyano, diamino Not specified Malononitrile condensation
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyridine-pyrrolidine Methoxy, pyrrolidine Not specified Substitution/alkylation

Biological Activity

The compound Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its therapeutic applications and efficacy in various biological systems.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The synthetic pathway often employs reagents such as thiophene derivatives and oxadiazoles to introduce specific functional groups that enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives with pyridine and thiophene rings have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BHCT11615
Compound CA54912

The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. For example, studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

Pyridin-based compounds have also been evaluated for their antimicrobial properties. The presence of thiophene rings enhances the interaction with bacterial membranes, leading to increased permeability and cell death. In vitro tests demonstrated that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: Anticancer Evaluation
A recent study synthesized a series of pyridine derivatives and evaluated their anticancer activity. One compound demonstrated an IC50 value of 60 nM against CDK5, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Testing
In another study, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 3.12 µg/mL against S. aureus, suggesting strong antibacterial properties .

Q & A

Q. What are the key synthetic strategies for preparing Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization between a nitrile and hydroxylamine derivatives under controlled pH and temperature .
  • Step 2 : Coupling the oxadiazole-thiophene moiety to a pyrrolidine scaffold using amide bond-forming reagents (e.g., EDC/HOBt) in solvents like dichloromethane or dimethylformamide .
  • Step 3 : Introducing the pyridin-2-yl group via nucleophilic substitution or Pd-catalyzed cross-coupling reactions.
    Reaction conditions (e.g., inert atmosphere, 60–80°C) and purification (column chromatography, recrystallization) are critical for ≥90% purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm connectivity, with characteristic shifts for pyrrolidine (δ 2.5–3.5 ppm), oxadiazole (δ 8.1–8.3 ppm), and thiophene (δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 383.0982) .
  • X-ray Crystallography : Resolves spatial arrangement; SHELX software refines crystallographic data for bond angles and torsion analysis .

Advanced Research Questions

Q. How can conformational analysis elucidate the spatial arrangement of the pyrrolidine-oxadiazole-thiophene system?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the dihedral angle between the oxadiazole and thiophene rings (e.g., ~15° twist observed in analog 8l ).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths (e.g., C–N in oxadiazole: 1.30 Å vs. 1.28 Å calculated) .
  • Dynamic NMR : Detect restricted rotation in pyrrolidine under variable temperature (e.g., coalescence temperature analysis for ring puckering) .

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

  • Methodological Answer :
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity; impurities >2% can skew bioassays .
  • Solubility Profiling : Test in PBS/DMSO mixtures; low solubility (common in oxadiazoles) may reduce apparent activity .
  • Target Engagement Assays : Use SPR or ITC to measure binding kinetics (e.g., KdK_d discrepancies due to assay buffer ionic strength) .

Q. What strategies establish structure-activity relationships (SAR) for the thiophene-oxadiazole moiety?

  • Methodological Answer :
  • Analog Synthesis : Replace thiophene with pyridine (e.g., 8f in ) or vary substituents (e.g., CF3_3 in ) .
  • Biological Testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., carbonic anhydrase IX: 8b = 51 nM vs. 8h = 70 nM) .
  • 3D-QSAR Modeling : Align pharmacophores using CoMFA to correlate electronic/steric features with activity .

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